N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C25H23N3O2S3 and its molecular weight is 493.66. The purity is usually 95%.
BenchChem offers high-quality N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
- The compound N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1) has been identified as a potent and efficacious inhibitor of PI3Kα and mTOR, with significant in vitro and in vivo inhibition properties (Stec et al., 2011).
Antimicrobial Activity
- Certain N-(benzo[d]thiazol-2-yl)acetamide derivatives, including those related to the compound , have been reported to display good antimicrobial activity. Notably, some synthesized compounds in this category have demonstrated high activity against various microbial strains (Fahim & Ismael, 2019).
Urease Inhibition and Molecular Docking Studies
- A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized showed significant activity for urease inhibition. Notably, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be the most active, and the in silico studies revealed that these compounds bind to the non-metallic active site of the urease enzyme (Gull et al., 2016).
Insecticidal Properties
- Novel heterocycles incorporating a thiadiazole moiety, based on the compound , have shown promising insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Effects
- Some derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been evaluated for their anticancer effects. These derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, indicating their potential as anticancer agents (Xie et al., 2015).
Photophysical Properties
- The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals have been explored, indicating the potential of these compounds in material sciences and optoelectronic applications (Balijapalli et al., 2017).
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S3/c1-15-7-9-17(10-8-15)31-14-22(30)27-25-23(24-26-19-5-3-4-6-20(19)32-24)18-11-12-28(16(2)29)13-21(18)33-25/h3-10H,11-14H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSODTFXCTOEHNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide |
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